2-(Anthracen-9-YL)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anthracen-9-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NS/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)21-22-18-11-5-6-12-19(18)23-21/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXSICXEFUSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576002 | |
| Record name | 2-(Anthracen-9-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102183-23-3 | |
| Record name | 2-(Anthracen-9-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Anthracen 9 Yl 1,3 Benzothiazole and Its Analogues
Direct Synthetic Routes to 2-(Anthracen-9-YL)-1,3-benzothiazole
Direct synthetic methods provide the most straightforward access to the target molecule, typically involving condensation or cross-coupling reactions.
The condensation of 2-aminothiophenol (B119425) with an anthracene-containing carbonyl compound is a widely employed and fundamental method for synthesizing 2-substituted benzothiazoles. ekb.eg This reaction typically proceeds through the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by cyclization and subsequent oxidation to form the benzothiazole (B30560) ring. ekb.eg
One specific example involves the reaction of 2-aminothiophenol with 9-anthracenecarboxaldehyde. mdpi.com This reaction can be catalyzed by various agents to improve yields and reaction times. For instance, a study reported the synthesis of 2-(anthracen-9-yl)benzothiazole with a 70% yield from 9-anthracene carboxaldehyde. mdpi.com The general mechanism involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and aromatization. ekb.eg
Table 1: Examples of Condensation Reactions for 2-Arylbenzothiazole Synthesis
| Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| 9-Anthracenecarboxaldehyde | Not specified | This compound | 70 | mdpi.com |
| Various aromatic aldehydes | H₂O₂/HCl, ethanol (B145695), room temp | 2-Arylbenzothiazoles | High | mdpi.com |
| Aromatic aldehydes | SnP₂O₇, solvent-free, 8-35 min | 2-Arylbenzothiazoles | 87-95 | mdpi.com |
While less common for the direct synthesis of this compound from the parent heterocycle, cross-coupling reactions represent a powerful tool for creating C-C bonds and functionalizing the benzothiazole core. These methods are particularly useful for synthesizing analogues that might be difficult to access through direct condensation.
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to attach an anthracene (B1667546) moiety to a pre-formed benzothiazole ring. For instance, a 2-halobenzothiazole could be coupled with an anthracene-boronic acid derivative in a Suzuki coupling reaction. The C-H functionalization of the 2-position of benzothiazole has also emerged as a valuable strategy for constructing 2-arylbenzothiazoles. nih.gov
An iron-catalyzed arylation of benzothiazole with olefins, using molecular oxygen as a green oxidant, has been developed for the synthesis of 2-arylbenzothiazole derivatives in good to excellent yields. rsc.org This highlights the potential for developing more sustainable cross-coupling methods.
Advanced and Green Synthesis Techniques
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.
Photocatalysis has emerged as a powerful green tool in organic synthesis. Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been reported. mdpi.com Boron-dipyrromethene (BODIPY) dyes have been successfully used as photocatalysts for the aerobic oxidative condensation of amines with 2-aminothiophenol to produce benzothiazole derivatives. tandfonline.com Another study utilized fluorescein (B123965) as a photocatalyst under blue LED irradiation to synthesize benzothiazole derivatives from an aromatic aldehyde and 2-aminothiophenol in the presence of molecular oxygen. ekb.eg These methods offer mild reaction conditions and often lead to high yields. mdpi.com
Ultrasound irradiation, or sonochemistry, utilizes acoustic cavitation to promote chemical reactions, often leading to faster reaction rates and higher yields. mdpi.com Several studies have reported the ultrasound-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. tandfonline.comresearchgate.net These reactions are frequently carried out under solvent-free conditions, further enhancing their green credentials. tandfonline.comtandfonline.com For example, the condensation of 2-aminothiophenol with aldehydes catalyzed by sulfated tungstate (B81510) under ultrasound irradiation at room temperature provides excellent yields of 2-substituted benzothiazoles. tandfonline.comresearchgate.net The advantages of this method include rapid reaction times, mild conditions, broad functional group tolerance, high yields, and easy work-up procedures. tandfonline.comresearchgate.nettandfonline.com
Table 2: Green Synthesis of 2-Substituted Benzothiazoles
| Method | Catalyst | Conditions | Yield (%) | Reference |
| Ultrasound-assisted | Sulfated tungstate | Solvent-free, room temperature | Excellent | tandfonline.comresearchgate.net |
| Ultrasound-assisted | FeCl₃/Montmorillonite K-10 | Not specified | 33-95 | mdpi.com |
| Ultrasound-assisted | Ammonium nickel sulfate | Not specified, 85-115 min | 83-91 | mdpi.com |
| Microwave-assisted | Glycerol (media) | 180W, 100°C, 4-8 min | 78-96 | mdpi.com |
Functionalization Strategies for Structural Modification
The functionalization of the pre-formed this compound scaffold allows for the synthesis of a diverse range of analogues with tailored properties. The benzothiazole ring and the anthracene moiety both offer sites for further chemical modification.
The 2-position of the benzothiazole ring is a particularly active site for functionalization. nih.gov For instance, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These salts can then react with various nucleophiles to introduce new functional groups. researchgate.net
Furthermore, the anthracene core can be functionalized. For example, azidoanthracene derivatives can be incorporated into polymers and undergo photochemical reactions to generate nitrogen gas. escholarship.org This demonstrates the potential for modifying the anthracene unit to impart specific functionalities. The synthesis of 2-(anthracen-9-yl)benzothiazole–modified nickel ferrite (B1171679) reduced graphene oxide has also been reported, showcasing the ability to attach this molecule to other materials for specific applications. researchgate.net
Substituent Effects on the Benzothiazole Ring
The introduction of substituents onto the benzothiazole ring is a key strategy for tuning the electronic and photophysical properties of the final compound. These substituents can influence the reaction conditions and yields of the condensation reaction. The most common method for synthesizing 2-arylbenzothiazoles involves the reaction of a substituted 2-aminothiophenol with an aromatic aldehyde. mdpi.com
Research into the synthesis of various 2-substituted benzothiazoles shows that the nature of the substituent on the 2-aminothiophenol precursor plays a critical role. For instance, the synthesis of 6-substituted-2-aminobenzothiazoles can be achieved by starting with the corresponding p-substituted aniline (B41778) and reacting it with potassium thiocyanate. researchgate.net These substituted 2-aminobenzothiazoles can then be further reacted. researchgate.netnih.gov
The condensation reaction to form the benzothiazole ring is often catalyzed. Various catalysts, from zinc triflate to biocatalysts, have been employed to improve efficiency and yield. mdpi.comscientiaresearchlibrary.com Studies on the synthesis of diverse benzothiazole derivatives indicate that both electron-donating and electron-withdrawing groups on the benzothiazole precursor are generally well-tolerated. For example, derivatives with nitro, chloro, and methoxy (B1213986) groups on the benzothiazole ring have been successfully synthesized. researchgate.netnih.govnih.gov The presence of these groups can alter the nucleophilicity of the thiol and amino groups of the precursor, potentially affecting the rate of cyclization. In a typical reaction, a substituted 2-aminothiophenol is condensed with an aldehyde; electron-donating groups on the aminothiophenol can enhance the rate of the initial Schiff base formation, while electron-withdrawing groups might facilitate the subsequent oxidative cyclization step.
| Substituent on Benzothiazole Ring (at position 6) | Precursor | General Synthetic Reaction | Typical Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Nitro (NO₂) | 6-Nitrobenzo[d]thiazol-2-amine | Nucleophilic substitution with chloroacetyl chloride, followed by reaction with various nucleophiles. | Triethylamine | nih.gov |
| Fluoro (F) | 5-Fluorobenzothiazole | Used in the synthesis of potent anti-tumor agents. | Not specified | nih.gov |
| Chloro (Cl) | p-chloroaniline (to form 6-chloro-2-aminobenzothiazole) | Condensation with substituted benzaldehyde (B42025) and thioglycolic acid. | Anhydrous zinc chloride | researchgate.net |
| Methoxy (OCH₃) | 5-methoxy benzothiazole | Reaction with 4-(chloromethyl) benzoyl chloride and piperazine (B1678402) derivatives. | Multi-step synthesis | nih.gov |
Modifications on the Anthracene Moiety
Modifying the anthracene moiety offers another powerful route to fine-tune the properties of this compound analogues. The reactivity of the anthracene core, particularly at the 9 and 10 positions, allows for a range of chemical transformations. mdpi.com These modifications are typically introduced on the anthracene precursor before the condensation reaction with 2-aminothiophenol.
One of the most common precursors for this synthesis is anthracene-9-carboxaldehyde. The synthesis of this aldehyde itself can be a key step where modifications are introduced. Alternatively, substituted anthracenes can be prepared through various methods, such as the reduction of corresponding anthraquinones or through Friedel–Crafts reactions. beilstein-journals.org For example, 9,10-disubstituted anthracenes can be prepared, which can then be converted into the necessary aldehyde or carboxylic acid for the benzothiazole ring formation. mdpi.com The synthesis of the core compound, 2-(anthracen-9-yl)benzothiazole, has been achieved through the simple stirring of the precursors, indicating a robust underlying reaction. nih.gov
The electronic nature of substituents on the anthracene ring can significantly impact the condensation reaction. Electron-donating groups on the anthracene aldehyde may increase the electron density at the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the aminothiophenol. Conversely, electron-withdrawing groups could facilitate this step. The steric bulk of substituents near the 9-position of the anthracene can also pose a challenge, possibly requiring more forcing reaction conditions to achieve good yields.
| Modification on Anthracene Moiety | Anthracene Precursor Example | General Synthetic Approach | Potential Impact | Reference |
|---|---|---|---|---|
| Unsubstituted | Anthracene-9-carboxaldehyde | Condensation with 2-aminothiophenol. | Baseline synthesis for comparison. | nih.gov |
| Alkoxy groups (e.g., at C-2, C-6) | 2,6-Dialkoxyanthracene | Conversion to aldehyde, then condensation. Can be synthesized from the corresponding anthraquinone. | Modifies solubility and electronic properties. | beilstein-journals.org |
| Bromo groups (e.g., at C-9, C-10) | 9,10-Dibromoanthracene | Functional group interconversion to create a reactive site at C-9 for condensation. | Provides handles for further post-synthesis modifications. | mdpi.com |
| Aryl groups (e.g., at C-9, C-10) | 9,10-Diarylanthracene | Synthesized via Friedel–Crafts reaction of arenes with aromatic aldehydes. | Increases π-conjugation and steric bulk, significantly altering photophysical properties. | beilstein-journals.org |
Photophysical Properties and Electronic Transitions of 2 Anthracen 9 Yl 1,3 Benzothiazole Systems
Electronic Absorption Characteristics
The electronic absorption properties of 2-(Anthracen-9-YL)-1,3-benzothiazole are primarily governed by its distinct molecular structure, featuring an anthracene (B1667546) moiety linked to a benzothiazole (B30560) group.
UV-Visible Absorption Spectra and Band Assignments
The UV-visible absorption spectrum of this compound and its derivatives typically exhibits absorption bands attributed to π-π* and n-π* electronic transitions within the conjugated aromatic system. The benzothiazole component itself shows absorption bands around 220, 250, and 285 nm. researchgate.netnist.gov When incorporated into a larger conjugated system with anthracene, these transitions can be influenced and shifted. For instance, in related benzothiadiazole derivatives functionalized with aromatic groups, absorption bands around 350 nm are assigned to π-π* and n-π* transitions of the conjugated aromatic skeleton, while peaks at higher wavelengths (400–450 nm) are attributed to intramolecular charge transfer (ICT). nih.gov
In similar structures, like anthracene chalcone (B49325) derivatives, the absorption maxima can be found at approximately 392 nm and 411 nm, which are correlated with the HOMO-LUMO band gap and are indicative of intermolecular charge transfer resulting from π-π* excitation. nih.gov The absorption spectra of anthracene derivatives can be complex, with a well-structured spectrum often observed in neutral conditions, which can become red-shifted and broadened upon changes in pH or substitution. mdpi.com The specific positioning of the anthracene and benzothiazole moieties and their electronic coupling will dictate the precise energies and intensities of these absorption bands.
Influence of Solvent Polarity on Absorption Profiles
The polarity of the solvent can significantly influence the electronic absorption spectra of this compound systems. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. In many donor-π-acceptor systems, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption maximum. nih.gov This is because polar solvents can better stabilize the more polar excited state compared to the ground state. nih.govresearchgate.net
For example, studies on related benzanthrone (B145504) derivatives show a bathochromic shift of up to 56 nm in the maximum absorption as solvent polarity increases from non-polar hexane (B92381) to polar ethanol (B145695). nih.gov This red-shift indicates an enhanced intramolecular charge transfer (ICT) character in polar media. nih.gov Similar effects have been observed for other benzothiazole and anthracene derivatives, where the absorption spectra are sensitive to the solvent environment. nih.govekb.egnih.gov The magnitude of the solvatochromic shift can provide insights into the change in dipole moment of the molecule upon excitation.
Emission Properties
The emission properties of this compound are a key area of interest, with fluorescence being a particularly notable characteristic.
Fluorescence Spectra and Quantum Yields
Derivatives of this compound often exhibit fluorescence, with emission characteristics that are highly dependent on their chemical structure and environment. researchgate.net For instance, related benzothiazole derivatives can have fluorescence emissions spanning a wide range, from 300 to 600 nm. researchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly. For some benzothiazole-based fluorophores, the quantum yields can range from very low (dark) to extremely high (ultra-bright), and these variations can be achieved through subtle changes in molecular structure, such as the strategic placement of electron-donating and electron-withdrawing groups. rsc.org
In some cases, the quantum yield can be enhanced by rigidifying the molecular skeleton, which limits non-radiative decay pathways. rsc.org For example, the fluorescence quantum yield of 4,7-dithien-2-yl-2,1,3-benzothiadiazole was found to be as high as 90% in a solid polymethyl methacrylate (B99206) matrix, where molecular motion is restricted. rsc.org The specific quantum yields for this compound itself would depend on its unique structural and electronic properties.
Table 1: Photophysical Data for Selected Benzothiadiazole Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent/State |
| TBAN | --- | 596 | 30.2% | Toluene |
| TBT | --- | 615 | --- | Toluene |
| TBAT | --- | 580 | 21.5% | Toluene |
| TABAT | --- | 546 | 5.7% | Toluene |
Data sourced from a study on triphenylamine (B166846)/benzothiadiazole-based compounds. osti.gov
Excited-State Dynamics and Fluorescence Lifetimes
The excited-state dynamics of these compounds involve processes that occur immediately after photoexcitation. Time-resolved fluorescence measurements can reveal the lifetimes of the excited states and provide insights into the various radiative and non-radiative decay channels. For some benzothiadiazole derivatives, the excited-state lifetime can be on the order of picoseconds, with processes like internal charge transfer and planarization occurring rapidly after excitation. rsc.org
Interestingly, some benzothiadiazole derivatives, particularly those containing a heavy atom like bromine, can exhibit unexpectedly long-lived excited states with lifetimes in the microsecond range. nih.gov This is attributed to efficient intersystem crossing from the singlet excited state to a triplet state, leading to phosphorescence. nih.gov The fluorescence lifetime is a crucial parameter that, in conjunction with the quantum yield, allows for the calculation of radiative and non-radiative decay rates.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. acs.org This is often the result of the restriction of intramolecular rotations (RIR) or vibrations (RIV) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. acs.orgnih.gov
Many compounds with propeller-like structures, such as those containing triphenylamine or tetraphenylethylene (B103901) units, are known to exhibit AIE. nih.gov For AIE-active compounds, the fluorescence quantum yield is typically very low in dilute solutions but increases significantly in aggregated states, such as in solvent mixtures with a high fraction of a non-solvent (e.g., water in a THF/water mixture). acs.orgrsc.org For instance, a luminogen might show a negligible quantum yield of ~0.1% in a good solvent, which can be boosted to over 20% in an aggregated state. acs.org This property makes AIE materials highly promising for applications in sensing, imaging, and optoelectronics. osti.govnih.gov The specific AIE behavior of this compound would depend on its ability to form aggregates where intramolecular motions are effectively restricted.
Excited-State Intramolecular Proton Transfer (ESIPT) Processes
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon excitation to a higher electronic state. This phenomenon typically requires a specific molecular topology: a proton-donating group (like a hydroxyl -OH) and a proton-accepting group (like a nitrogen atom) in close proximity, forming an intramolecular hydrogen bond. rsc.orgnih.govnih.gov
In compounds designed for ESIPT, such as derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), photoexcitation triggers the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring. rsc.orgnih.govscispace.com This creates a transient keto-tautomer in the excited state, which is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant difference between the absorption and emission maxima). nih.govresearchgate.net The process involves four distinct species: the ground-state enol (E), the excited-state enol (E), the excited-state keto-tautomer (K), and the ground-state keto-tautomer (K).
However, for the compound this compound, the canonical ESIPT mechanism is not an expected de-excitation pathway. The molecule lacks the requisite acidic proton donor, specifically the hydroxyl group ortho to the azole ring, which is fundamental for the proton transfer to occur. nih.govnih.gov Consequently, its photophysical properties are governed by other electronic transition and relaxation processes. While ESIPT is a significant area of study for modified benzothiazoles, the photophysics of the unsubstituted anthracene-benzothiazole system are dominated by phenomena such as intramolecular charge transfer (ICT). rsc.orgnih.gov
Nonlinear Optical (NLO) Properties of Anthracene-Benzothiazole Chromophores
Anthracene-benzothiazole systems are part of a broader class of organic chromophores investigated for their nonlinear optical (NLO) properties. These properties arise from the interaction of the material with intense electromagnetic fields, like those from lasers, leading to phenomena such as two-photon absorption (2PA) and third-order susceptibility. nih.govplos.org The NLO response in these molecules is intrinsically linked to their electronic structure, often described as a donor-π-acceptor (D-π-A) framework. nih.govresearchgate.net
In this context, the delocalized π-electron system of the anthracene moiety acts as a crucial component, facilitating charge redistribution upon excitation. nih.gov The interaction between the electron-donating and electron-accepting parts of the molecule, connected via a π-conjugated bridge, can lead to a significant intramolecular charge transfer (ICT) upon excitation, which is a key factor for achieving a large NLO response. rsc.orgnih.govnih.gov By modifying the structure, such as extending the π-conjugation or altering donor/acceptor strength, the NLO properties can be finely tuned for applications in optical limiting, all-optical switching, and optoelectronics. rsc.organalis.com.my
Two-Photon Absorption (2PA) Cross-Sections
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This allows for excitation with lower-energy (longer wavelength) light than would be required for one-photon absorption. The efficiency of this process is quantified by the 2PA cross-section (σ₂), typically measured in Göppert-Mayer units (GM).
Research into related anthracene derivatives demonstrates that structural modifications significantly impact 2PA properties. For instance, studies on derivatives AN-1 and AN-2, which feature an anthracene core, show that extending the π-bridge can dramatically increase the NLO response. rsc.orgresearchgate.net The mechanism for the nonlinear absorption in these compounds is identified as two-photon absorption-induced excited-state absorption (TPA-ESA). rsc.orgresearchgate.net While data for this compound itself is not specified in the provided context, the data for analogous structures highlight the potential of the anthracene-benzothiazole framework. For example, some dipolar benzothiazole derivatives have shown very large 2PA cross-sections, reaching up to 4600 GM in the near-infrared region. iaea.org Other derivatized benzothiazoles have achieved 2PA values approaching 2000 GM at 850 nm. nih.gov
Table 1: Nonlinear Optical Properties of Related Anthracene Derivatives
| Compound | Excitation Wavelength (nm) | Nonlinear Absorption Coefficient (β) (cm GW⁻¹) | Two-Photon Absorption Coefficient (α₂) (cm GW⁻¹) |
|---|---|---|---|
| AN-1 | 532 | 0.46 ± 0.05 | - |
| AN-1 | 600 | 0.22 ± 0.02 | 0.182 x 10⁻² |
| AN-1 | 800 | 0.12 ± 0.02 | - |
| AN-2 | 532 | 1.8 ± 0.2 | - |
| AN-2 | 600 | 1.5 ± 0.1 | 1.42 x 10⁻² |
| AN-2 | 800 | 0.65 ± 0.05 | - |
Data sourced from femtosecond Z-scan experiments. rsc.orgresearchgate.net
Relationship between Molecular Planarity and NLO Response
The planarity of a π-conjugated molecule is a critical factor that influences its electronic and optical properties, including its NLO response. rsc.org A more planar structure generally facilitates better π-electron delocalization along the molecular backbone. This enhanced delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to larger charge transfer and, consequently, a stronger NLO response. rsc.organalis.com.my
The significant difference in NLO properties between the anthracene derivatives AN-1 and AN-2 serves as a clear illustration of this principle. The superior reverse saturable absorption (RSA) of AN-2 compared to AN-1 at all tested wavelengths is attributed to its better molecular planarity, which is achieved by extending the π-bridge. rsc.orgresearchgate.net This structural modification results in an almost eight-fold increase in the two-photon absorption coefficient at 600 nm for AN-2 compared to AN-1. rsc.orgresearchgate.net Conversely, molecules with significant torsional angles between their constituent aromatic units, leading to a non-planar structure, may exhibit a diminished NLO response. nih.govplos.org Therefore, designing and synthesizing molecules with high planarity is a key strategy for developing organic materials with enhanced NLO properties. rsc.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for investigating the fundamental characteristics of 2-(Anthracen-9-YL)-1,3-benzothiazole and related derivatives. By employing various functionals and basis sets, researchers can accurately model the molecule's behavior. A common approach involves using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform calculations in both gas and solvent phases. nbu.edu.saresearchgate.net
Optimized Molecular Geometries and Electronic Structures
DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles. For benzothiazole (B30560) derivatives, C-C bond lengths typically range from 1.457 to 1.480 Å, and the C=N bond length of the thiazole (B1198619) ring varies, for instance, from 1.294 Å to 1.341 Å depending on the substituent. nbu.edu.sa In structures containing anthracene (B1667546), the central ring often exhibits aromatic delocalization, while the flanking rings can have more isolated diene characteristics. nih.gov The planarity of the molecular structure is a key factor, as it facilitates close intermolecular contacts, which are crucial for high charge carrier mobilities. nih.gov
Theoretical investigations into similar structures, like 1,3-bis(anthracen-9-yl)prop-2-en-1-one, reveal a highly twisted structure due to the bulkiness of the anthracene rings. nih.gov This twisting can decrease electronic effects between different parts of the molecule. nih.gov
Table 1: Selected Theoretical Bond Parameters for a Benzothiazole Derivative
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-C | 1.457 - 1.480 |
| Bond Length | C=N (thiazole) | 1.294 - 1.341 |
Note: The data in this table is illustrative for benzothiazole derivatives and may not represent the exact values for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.net
For many benzothiazole derivatives, the HOMO energy level is often spread across the entire molecule, whereas the LUMO can be localized on specific moieties, such as the benzothiadiazole unit in related compounds. nih.gov The HOMO-LUMO energy gap for some substituted 1,3-benzothiazole molecules has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa A smaller gap generally signifies lower kinetic stability and higher chemical reactivity. scirp.org
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific energy values for this compound require dedicated calculations.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It helps in understanding intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. academie-sciences.fr This analysis can reveal the stabilization energies associated with these interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and identifying reactive sites. researchgate.net These maps illustrate the electrostatic potential on the molecular surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). scirp.org
For benzothiazole derivatives, the nitrogen atom in the thiazole ring often shows a region of negative potential, making it a likely site for electrophilic interaction. scirp.org MEP analysis is a powerful tool for predicting the sites of interaction for both electrophilic and nucleophilic attacks. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the prediction of absorption spectra. nih.gov It allows for the simulation of electronic transitions and provides insights into the nature of these transitions.
Theoretical Prediction of Absorption Spectra
TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths of a molecule. nbu.edu.sa These theoretical spectra can then be compared with experimental data to validate the computational method and provide a deeper understanding of the electronic transitions.
For many organic molecules, the main absorption bands correspond to π → π* transitions. In the case of benzothiazole derivatives, the calculated absorption spectra often show good agreement with experimental UV-Vis spectra. nih.gov The electronic transitions are typically associated with the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov
Table 3: Theoretical Absorption Data for a Benzothiazole Derivative
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | Value | Value |
| HOMO → LUMO+1 | Value | Value |
Note: Specific values for this compound would require specific TD-DFT calculations.
Electronic Transitions and Excited States Characterization
The photophysical behavior of this compound is dictated by the nature of its electronic transitions and the characteristics of its excited states. The molecule's architecture, which links an electron-donating anthracene moiety to an electron-accepting benzothiazole group, suggests the strong potential for intramolecular charge transfer (ICT) upon photoexcitation.
Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the electronic absorption spectrum. These calculations can predict the wavelength of maximum absorption (λmax), the energy of the transition, and its probability, which is quantified by the oscillator strength (f). For π-conjugated systems like this, the primary electronic transitions are of the π→π* type, originating from the aromatic systems of the anthracene and benzothiazole rings.
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In donor-acceptor systems, this S₁ state often possesses a significant ICT character, meaning there is a net transfer of electron density from the anthracene unit (donor) to the benzothiazole unit (acceptor). This charge redistribution leads to a larger dipole moment in the excited state compared to the ground state and is a key feature of its photophysics. The characterization of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The HOMO is typically localized on the electron-rich anthracene part, while the LUMO is centered on the electron-deficient benzothiazole part, confirming the ICT nature of the HOMO→LUMO transition.
The relaxation from the excited state back to the ground state can occur through fluorescence, often with a noticeable Stokes shift (a difference between the absorption and emission maxima). This shift is partly a result of geometric relaxation in the excited state and the change in solvation environment due to the larger excited-state dipole moment. In some similar bichromophoric systems, conformational changes in the excited state, such as rotation around the single bond connecting the two aromatic units, can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which can significantly influence the fluorescence quantum yield and lifetime.
Table 1: Representative Theoretical Data for Electronic Transitions in a Donor-Acceptor System
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | 3.10 | 400 | 0.85 | HOMO → LUMO (π→π*, ICT) |
| S₀ → S₂ | 3.54 | 350 | 0.20 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.43 | 280 | 0.55 | HOMO → LUMO+1 |
Note: This table presents illustrative data typical for a π-conjugated donor-acceptor molecule and is intended to exemplify the outputs of TD-DFT calculations.
Theoretical Insights into Reactivity and Stability
Computational methods provide a powerful framework for analyzing the chemical reactivity and thermodynamic stability of this compound. These insights are derived from the molecule's calculated electronic structure.
Global and Local Reactivity Descriptors
Global Reactivity Descriptors Global descriptors provide a general overview of the molecule's stability and reactivity profile. Key global descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.
Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the "escaping tendency" of electrons from the system.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is defined as ω = μ² / 2η.
These parameters collectively allow for a quantitative comparison of the stability and reactivity of different molecules. A molecule with a high chemical hardness and low electrophilicity index is generally more stable and less reactive.
Local Reactivity Descriptors While global descriptors describe the molecule as a whole, local descriptors pinpoint specific reactive sites. The most common local descriptor is the Fukui function , f(r). nih.gov It indicates the change in electron density at a specific point when an electron is added to or removed from the system. By condensing these values over individual atoms, one can predict the most likely sites for:
Nucleophilic attack (where an electron is accepted), indicated by f⁺(r).
Electrophilic attack (where an electron is donated), indicated by f⁻(r).
Radical attack , indicated by f⁰(r).
This analysis is critical for predicting regioselectivity in chemical reactions involving this compound.
Table 2: Global Chemical Reactivity Descriptors and Their Formulation
| Descriptor | Formula (using I and A) | Formula (using E_HOMO and E_LUMO) | Description |
| Ionization Potential (I) | I | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | A | -E_LUMO | Energy released when adding an electron |
| Electronegativity (χ) | (I + A) / 2 | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | 1 / (E_LUMO - E_HOMO) | Reciprocal of hardness; measure of polarizability |
| Electrophilicity Index (ω) | μ² / (2η) | (E_HOMO + E_LUMO)² / (2(E_LUMO - E_HOMO)) | Capacity to accept electrons |
Structure Property Relationship Elucidation in 2 Anthracen 9 Yl 1,3 Benzothiazole Derivatives
Influence of Electronic Substituents on Photophysical Properties
The introduction of electron-donating or electron-withdrawing groups onto the 2-(anthracen-9-yl)-1,3-benzothiazole framework has a profound impact on its photophysical characteristics. These substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission spectra.
The positioning of these functional groups is critical in modulating the photophysical behavior. rsc.org For instance, attaching electron-donating groups, such as amino (-NH2) or methoxy (B1213986) (-OCH3), to the benzothiazole (B30560) ring can lead to a bathochromic (red) shift in the emission wavelength. Conversely, the incorporation of electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), can cause a hypsochromic (blue) shift. nih.govnih.gov Theoretical studies on benzothiazole-based fluorescent probes have shown that the introduction of a cyano group can lead to a larger Stokes shift compared to the parent molecule. nih.gov
The following table summarizes the effects of different substituents on the photophysical properties of benzothiazole derivatives based on reported findings.
| Substituent | Position | Effect on Emission | Reference |
| Electron-donating (e.g., -CH3) | Furan-based derivative | May enhance hole injection capability | nih.gov |
| Electron-withdrawing (e.g., -NO2) | Furan-based derivative | Lowers HOMO and LUMO, reduces energy gap, encourages electron injection | nih.gov |
| Electron-donating (e.g., Me, OEt) | 6-position of benzothiazole ring | Enhances anthelmintic effect | nih.gov |
| Electron-withdrawing (e.g., NO2) | Phenyl ring | Promotes antibacterial activity | nih.gov |
| Electron-withdrawing (e.g., F, Cl) | Benzothiazole and phenyl ring | Enhances antifungal activity | nih.gov |
Conjugation Length and Molecular Planarity Effects on Optoelectronic Behavior
Studies on A–π–D–π–A type oligothiophenes have shown that as the length of the π-conjugated bridge increases, the optical band gap narrows, and the HOMO energy levels increase. beilstein-journals.orgnih.gov This elongation of the π-conjugated system can also lead to broader absorption bands, which is beneficial for applications such as organic solar cells. beilstein-journals.orgnih.gov
The table below illustrates the impact of increasing conjugation length on key optoelectronic parameters in a series of A–π–D–π–A molecules.
| Number of Thiophene Units (n) | HOMO Energy Level (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (%) |
| 1 | -5.68 | 1.94 | Lower |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | -5.34 | 1.82 | 5.62 |
Data adapted from studies on A–π–D–π–A type oligothiophenes. beilstein-journals.orgnih.gov
Interplay of Anthracene (B1667546) and Benzothiazole Moieties on Electronic Structures
The electronic structure of this compound is a direct result of the electronic interplay between the electron-rich anthracene unit and the electron-accepting benzothiazole moiety. nih.gov Anthracene is a well-known blue-emitting chromophore with a large π-conjugated system. mdpi.comresearchgate.net Benzothiazole, on the other hand, is recognized as a valuable electron-acceptor. nih.gov This donor-acceptor (D-A) type architecture leads to intramolecular charge transfer (ICT) from the anthracene (donor) to the benzothiazole (acceptor) upon photoexcitation.
This ICT character significantly influences the photophysical properties. The emission color can be tuned by modifying the electron-donating strength of the anthracene moiety or the electron-accepting strength of the benzothiazole unit. For instance, substitution on the anthracene ring can alter its HOMO level, while substitution on the benzothiazole ring can modify its LUMO level. This ability to independently tune the frontier molecular orbitals provides a powerful tool for designing materials with specific emission characteristics.
The interaction between the HOMO of the electron-donating anthracene and the LUMO of the electron-accepting benzothiazole results in a narrowing of the energy gap. nih.gov The degree of this interaction can be influenced by the torsional angle between the two moieties, which affects the extent of π-conjugation. A more planar conformation allows for stronger electronic coupling and a more pronounced ICT effect.
Rational Design Principles for Tunable Photophysical and Electronic Properties
Based on the understanding of the structure-property relationships discussed above, several rational design principles can be formulated for tuning the photophysical and electronic properties of this compound derivatives.
Tuning Emission Color:
Red Shift: To achieve longer wavelength (red-shifted) emission, one can:
Introduce strong electron-donating groups on the anthracene moiety.
Introduce strong electron-withdrawing groups on the benzothiazole moiety to enhance the ICT character.
Extend the π-conjugation of the system by adding more aromatic units.
Blue Shift: To obtain shorter wavelength (blue-shifted) emission, one can:
Introduce electron-withdrawing groups on the anthracene moiety. rsc.org
Introduce electron-donating groups on the benzothiazole moiety.
Reduce the extent of π-conjugation.
Enhancing Quantum Yield:
The fluorescence quantum yield can be improved by rigidifying the molecular structure to minimize non-radiative decay pathways. This can be achieved by introducing bridging units or through strategic substitution that promotes a more planar conformation.
Careful selection of substituents is crucial, as some groups, like the nitro group, can lead to the formation of non-emissive excimers, which reduces the quantum efficiency. researchgate.net
Modulating Electronic Properties:
The HOMO and LUMO energy levels can be independently tuned by functionalizing the donor (anthracene) and acceptor (benzothiazole) units, respectively. This is particularly important for optimizing charge injection and transport in electronic devices.
For instance, introducing electron-withdrawing groups can lower both HOMO and LUMO levels, which can be a strategy for developing n-type semiconductor materials. rsc.org
By applying these principles, it is possible to systematically design and synthesize novel this compound derivatives with tailored photophysical and electronic properties for specific technological applications.
Advanced Applications of 2 Anthracen 9 Yl 1,3 Benzothiazole in Functional Materials
Chemosensory and Fluorescent Probe Development
The inherent fluorescence of the 2-(Anthracen-9-YL)-1,3-benzothiazole scaffold makes it an excellent candidate for the development of chemosensors. These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence properties.
Mechanisms of Analyte Detection (e.g., Photoinduced Electron Transfer, Chemically Enhanced Fluorescence, Excited-State Intramolecular Proton Transfer)
The detection of analytes by this compound-based probes often relies on several key photophysical mechanisms:
Photoinduced Electron Transfer (PET): In the absence of an analyte, the fluorescence of the molecule may be quenched due to PET from a donor part of the molecule to the excited fluorophore. Upon binding with an analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response. For instance, a benzothiazole (B30560) derivative-based probe for biothiols operates on the principle of inhibiting the PET process upon cleavage of a dinitrobenzenesulfonate group by the biothiol, resulting in a significant fluorescence enhancement. nih.gov
Intramolecular Charge Transfer (ICT): The connection of an electron-donating group to an electron-accepting group through a π-conjugated system can lead to an ICT state upon photoexcitation. rsc.orgnih.gov The binding of an analyte can modulate this ICT process, causing a shift in the emission wavelength. rsc.orgnih.gov For example, a benzothiazole-based probe for Al³⁺ exhibits a blue-shift in its fluorescence spectrum upon binding, which is attributed to the inhibition of the ICT process. researchgate.net This mechanism is also observed in probes for other ions, where the interaction with the analyte disrupts the ICT transition, leading to spectral changes. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): Molecules with both a proton-donating and a proton-accepting group in close proximity can undergo ESIPT upon excitation. This process leads to a large Stokes shift, which is beneficial for sensing applications. The interaction with an analyte can either promote or inhibit the ESIPT process, resulting in a change in the fluorescence signal. Benzothiadiazole derivatives with multiple ESIPT sites have been designed for live cell imaging. nih.gov
Selective and Ratiometric Detection of Metal Ions (e.g., Al³⁺, Cu²⁺, Zn²⁺, Hg²⁺)
Derivatives of this compound have demonstrated significant potential in the selective and sensitive detection of various metal ions. Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, is a particularly powerful technique as it provides a built-in self-correction for environmental effects.
A notable example is a benzothiazole-based chemosensor designed for the detection of Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.orgresearchgate.net This sensor exhibits a ratiometric and colorimetric response to these ions. nih.govacs.orgresearchgate.net It shows a "turn-on" enhanced fluorescence for Zn²⁺ and a "turn-off" response for Cu²⁺ and Ni²⁺. nih.govacs.orgresearchgate.net The binding stoichiometry for this sensor with the metal ions was determined to be 2:1. nih.govresearchgate.net
Another study developed a benzothiazole-based fluorescent probe for the ratiometric detection of Al³⁺. researchgate.netmdpi.com This probe showed a distinct blue-shift in its emission spectrum upon binding with Al³⁺, with a 1:1 binding ratio. researchgate.netmdpi.com Furthermore, an electrochemical sensor incorporating 2-(anthracen-9-yl)benzothiazole has been used for the simultaneous detection of Cd²⁺, Cu²⁺, and Hg²⁺. nih.gov
| Probe Based On | Target Analyte(s) | Detection Limit | Key Features |
| Benzothiazole Derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Zn²⁺: 0.25 ppm, Ni²⁺: 0.30 ppm, Cu²⁺: 0.34 ppm nih.govacs.orgresearchgate.net | Ratiometric and colorimetric response; turn-on for Zn²⁺, turn-off for Cu²⁺ and Ni²⁺. nih.govacs.orgresearchgate.net |
| Benzothiazole Derivative | Al³⁺ | 99 nM researchgate.net | Ratiometric detection with a significant blue-shift in fluorescence. researchgate.netmdpi.com |
| 2-(Anthracen-9-yl)benzothiazole modified nanocomposite | Cd²⁺, Cu²⁺, Hg²⁺ | Cd²⁺: 123 pM, Cu²⁺: 54.1 pM, Hg²⁺: 86.6 pM nih.gov | Anodic stripping voltammetry for simultaneous detection. nih.gov |
| Naphthalene Derivative | Al³⁺ | 0.66 µM internationaljournalssrg.org | "Turn-on" fluorescent response. internationaljournalssrg.org |
Biological Imaging Applications (e.g., Live Cell Imaging, Organelle-Specific Probes)
The favorable photophysical properties of this compound derivatives, such as good cell permeability and strong fluorescence, make them valuable tools for biological imaging. These probes can be used to visualize and track specific analytes or cellular components within living cells.
Benzothiazole-based probes have been successfully employed for imaging biologically important species. For instance, a ratiometric sensor for Zn²⁺ has been effectively used for imaging this ion in live cells. nih.gov Similarly, a probe for Al³⁺ has been utilized for monitoring this ion in human stromal cells. researchgate.netmdpi.com Other benzothiazole derivatives have been developed for imaging biothiols in living A549 cells and Hela cells, demonstrating their cell-permeable nature and biocompatibility. nih.gov The application of benzothiadiazole derivatives has expanded to include the labeling of various organelles and cellular components like nuclear DNA, mitochondria, and lipid droplets. nih.gov
Organic Electronic Devices
The unique electronic structure of this compound, arising from the combination of the hole-transporting anthracene (B1667546) unit and the electron-transporting benzothiazole moiety, makes it a promising material for various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
In the realm of Organic Light-Emitting Diodes (OLEDs), materials based on anthracene and benzothiazole have shown considerable promise, particularly as blue light emitters, which are crucial for full-color displays and white lighting. The bulky nature of the anthracene group can help to prevent intermolecular interactions that often lead to quenching of the emission in the solid state. researchgate.net
Several studies have explored the use of anthracene and benzothiazole derivatives in OLEDs. For example, benzothiazole-based materials have been synthesized and investigated for their use as blue fluorescent emitters in OLEDs. researchgate.net In one case, an OLED device using a benzothiazole derivative as the emitting layer achieved a maximum brightness of 3760 cd/m². researchgate.net Another study on carbazole-substituted anthracene derivatives reported high brightness (37423 cd/m²) and current efficiency (5.89 cd/A) for sky-blue OLEDs. epa.gov Furthermore, a deep-blue emitting OLED based on a dual-core structure incorporating an oxazole (B20620) derivative with anthracene and pyrene (B120774) achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov
Organic Transistors and Semiconductor Applications
The semiconductor properties of this compound and its derivatives are also being explored for applications in organic transistors. The ability of the anthracene core to transport holes and the benzothiazole unit to transport electrons suggests that these materials could exhibit ambipolar charge transport, a desirable characteristic for certain transistor architectures. While this is an emerging area of research, the fundamental electronic properties of this class of compounds indicate their potential for use as active materials in organic field-effect transistors (OFETs) and other semiconductor devices. researchgate.net
Solar Cell Research
While direct research focusing exclusively on the application of this compound as a primary component in solar cells is not extensively documented in publicly available literature, the constituent molecular fragments—anthracene and benzothiazole—are well-established building blocks in the design of advanced materials for photovoltaic applications. The combination of an electron-donating anthracene core with an electron-accepting benzothiazole unit suggests its potential as a donor-acceptor (D-A) type material, which is a fundamental design concept for organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs).
Research in this area has predominantly focused on derivatives and more complex molecular structures that incorporate the anthracene and benzothiazole or its close relative, benzothiadiazole, moieties. These studies provide valuable insights into the potential roles and performance of a simpler molecule like this compound.
Detailed Research Findings from Related Compounds:
The general strategy in designing materials for organic solar cells involves the use of a donor material, which absorbs sunlight and generates excitons (electron-hole pairs), and an acceptor material, which facilitates the separation of these excitons into free charges. The anthracene group, with its extended π-conjugation, is an effective electron donor and light-absorber. The benzothiazole moiety, being electron-deficient, can function as an acceptor or as part of a larger acceptor unit.
In the context of organic solar cells (OSCs) , small molecules and polymers based on anthracene and benzothiadiazole have been synthesized and investigated as donor materials in bulk heterojunction (BHJ) devices, typically blended with a fullerene acceptor like PC71BM. For instance, a new A–D–A (Acceptor-Donor-Acceptor) small molecule incorporating anthradithiophene as the donor and benzothiadiazole as the acceptor showed a broad absorption range and a low band gap of 1.59 eV. rsc.org When blended with PC71BM, the device achieved a power conversion efficiency (PCE) of 0.55%, demonstrating the potential of this donor-acceptor combination. rsc.org
Similarly, in the field of dye-sensitized solar cells (DSSCs) , organic dyes with a D-A-π-A architecture have been designed where benzothiazole is used as an additional acceptor. This design has been shown to enhance the molar extinction coefficient of the dyes. researchgate.net In one study, a series of three such dyes were synthesized, with the best-performing one achieving a PCE of 4.16%. researchgate.net
Furthermore, benzothiazole derivatives have been explored as hole-transporting materials (HTMs) in high-efficiency perovskite solar cells (PSCs). Novel benzothiazole-based arylamine HTMs have demonstrated excellent thermal stability and suitable ionization potentials (5.26–5.62 eV) that align well with the valence band of perovskite. vu.lt PSCs utilizing these HTMs have achieved impressive power conversion efficiencies of up to 20.74%. vu.lt The use of fluorine-substituted benzothiadiazole as a core for HTMs has also led to PSCs with a PCE of 18.54% and a high fill factor of 81%. rsc.org
The following table summarizes the photovoltaic performance of some representative solar cells that utilize derivatives of anthracene and benzothiazole/benzothiadiazole, illustrating the potential of this class of compounds.
| Material | Solar Cell Type | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Anthradithiophene-benzothiadiazole small molecule | OSC | - | - | - | 0.55 | rsc.org |
| Z2 (Triphenylamine-based D-A-π-A dye with benzothiazole) | DSSC | 0.642 | 9.27 | 70 | 4.16 | researchgate.net |
| Benzothiazole-based arylamine HTM | PSC | - | - | 77.6 | 20.74 | vu.lt |
| Fluorine-substituted benzothiadiazole HTM | PSC | - | - | 81 | 18.54 | rsc.org |
| Py-2DTOBTPh | OSC | - | 7.71 | - | 2.83 | cambridge.org |
| Benzothiadiazole-based cascade material | TOSC | 0.74 | 16.75 | 68.1 | 8.34 | mdpi.com |
| High-molecular-weight benzodithiophene-benzothiadiazole copolymer | OSC | - | - | - | 9.4 | nih.gov |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency, OSC: Organic Solar Cell, DSSC: Dye-Sensitized Solar Cell, PSC: Perovskite Solar Cell, TOSC: Ternary Organic Solar Cell, HTM: Hole-Transporting Material.
While the specific compound this compound has not been explicitly detailed in solar cell research, the promising results from its derivatives underscore the potential of the anthracene-benzothiazole structural motif in developing efficient materials for next-generation photovoltaic technologies. Further research into simpler, synthetically accessible molecules like this compound could open up new avenues for cost-effective and high-performance solar energy conversion.
Future Perspectives and Emerging Research Avenues for 2 Anthracen 9 Yl 1,3 Benzothiazole
Development of Novel and Sustainable Synthetic Strategies
The future of 2-(anthracen-9-yl)-1,3-benzothiazole and its derivatives is intrinsically linked to the development of greener and more efficient synthetic methodologies. Traditional synthetic routes often involve harsh reaction conditions, toxic catalysts, and generate significant waste. Emerging research is focused on addressing these limitations through innovative and sustainable approaches.
One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to be more energy-efficient and can significantly reduce reaction times while still producing high-purity compounds. spectroscopyonline.com For instance, a microwave irradiation technique was successfully used to synthesize a benzothiazole-based sensor, highlighting the potential for cleaner production methods. spectroscopyonline.com
Another key area of development is the use of eco-friendly catalysts and solvent systems . Researchers are exploring the use of catalysts like zinc acetate (B1210297) dihydrate (Zn(OAc)2·2H2O) and employing solvent-free conditions or greener solvents to minimize environmental impact. researchgate.net For example, a simple and efficient procedure for synthesizing substituted benzothiazoles utilizes an H2O2/HCl system in ethanol (B145695) at room temperature, offering advantages like short reaction times and high yields. researchgate.net The development of methods using recyclable catalysts, such as imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles, further underscores the shift towards sustainable practices. nih.gov These reactions can be performed under solvent-free sonication, leading to faster reaction rates and high product yields with water as the only byproduct. nih.gov
Direct C-H arylation reactions represent another modern and environmentally attractive method for creating C-C bonds, which can reduce the number of synthetic steps and avoid the use of toxic reagents. researchgate.net These advancements are crucial for the large-scale and environmentally responsible production of this compound and its derivatives for various applications.
Exploration of Advanced Optoelectronic Device Architectures
The intrinsic photoluminescent properties of the this compound scaffold make it a compelling candidate for advanced optoelectronic devices, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). The benzothiazole (B30560) moiety is known to be an excellent electron acceptor, and its incorporation into π-conjugated organic molecules can significantly enhance their photophysical properties. researchgate.net
Future research will likely focus on the strategic design of novel derivatives to optimize their performance in OLEDs. This includes the development of bipolar host materials that can efficiently transport both holes and electrons, leading to improved device efficiency and stability. By functionalizing the this compound core with both electron-donating and electron-accepting groups, researchers can fine-tune the HOMO-LUMO energy levels to facilitate charge injection and transport. researchgate.net
The construction of molecules with a 2,1,3-benzothiadiazole (B189464) (BT) unit, a related and potent electron-withdrawing group, has been shown to improve the electronic properties of organic materials for OLEDs. researchgate.net This suggests that similar molecular engineering strategies applied to this compound could yield materials with superior performance. The goal is to create donor-π-acceptor type compounds that can modulate the HOMO-LUMO gap, leading to tunable emission colors and enhanced quantum efficiencies. researchgate.net
Theoretical studies using Density Functional Theory (DFT) will play a crucial role in predicting the properties of new derivatives and guiding the synthesis of materials with specific optoelectronic characteristics. researchgate.net This synergy between computational prediction and experimental synthesis will accelerate the discovery of next-generation materials for flexible displays, solid-state lighting, and other advanced optoelectronic applications.
Expansion of Sensing Capabilities for Emerging Analytes
The inherent fluorescence of this compound and its derivatives makes them highly suitable for the development of sensitive and selective chemical sensors. While research has already demonstrated their efficacy in detecting heavy metal ions, a significant future direction lies in expanding their sensing capabilities to a wider range of emerging analytes of environmental and biological concern. researchgate.netnih.gov
A key area of exploration is the design of sensors for cyanide (CN⁻) , a highly toxic anion. By conjugating the benzothiazole moiety with other functional groups, it is possible to create sensors that exhibit a strong and specific fluorescence response to cyanide. nih.gov For example, a sensor was developed where the nucleophilic addition of cyanide disrupts the intramolecular charge transfer (ICT), leading to a detectable color and spectral change. nih.gov The development of such sensors with low detection limits, well below the World Health Organization's permissible levels in drinking water, is a critical research goal. nih.gov
Furthermore, the versatility of the benzothiazole scaffold allows for the development of sensors for other important analytes. By modifying the substituents on the benzothiazole ring, it is possible to tune the electronic properties and create selective binding sites for different target molecules. rsc.org This could include the detection of other anions, cations, and even neutral molecules. The development of ratiometric fluorescent probes, which provide a built-in self-calibration for more accurate measurements, is another promising avenue. rsc.org
The practical application of these sensors is also a key focus. This includes their use in real-time monitoring of environmental water samples and for bioimaging of analytes within living cells. spectroscopyonline.comnih.gov The development of eco-friendly and biocompatible sensors will be crucial for their widespread adoption in these fields. spectroscopyonline.com
| Target Analyte | Sensor Design Principle | Detection Method | Reference |
| Heavy Metal Ions (Cd²⁺, Cu²⁺, Hg²⁺) | Chelation with functional groups of ABT on a modified electrode | Anodic stripping voltammetry | nih.gov |
| Cyanide (CN⁻) | Nucleophilic addition disrupting intramolecular charge transfer (ICT) | Fluorescence and colorimetric change | nih.gov |
| Mercury (Hg²⁺) | Interaction with thiophen-2-yl-benzothiazole derivatives | UV-vis absorption and fluorescence spectroscopy | rsc.org |
Computational Design and Predictive Modeling for New Derivatives with Enhanced Functionality
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly pivotal role in the future development of this compound derivatives. These theoretical methods provide a powerful tool for understanding structure-property relationships and for the predictive design of new molecules with tailored functionalities, thereby reducing the need for extensive and often costly trial-and-error synthesis. researchgate.net
A primary application of computational modeling will be in the design of materials for optoelectronic devices . DFT calculations can be used to predict key parameters such as the HOMO-LUMO energy gap, which is crucial for determining the electronic and optical properties of a material. researchgate.net By simulating the effects of different substituents on the this compound core, researchers can identify promising candidates for applications in OLEDs with specific emission characteristics. researchgate.net These theoretical studies can provide insights into charge injection and transport properties, guiding the synthesis of more efficient and stable device components. researchgate.net
In the realm of chemical sensing , computational modeling can help elucidate the interaction mechanisms between the sensor molecule and the target analyte. For instance, DFT studies can confirm the nature of the binding, such as the nucleophilic addition of cyanide to a vinylidene group in a benzothiazole-based sensor. nih.gov This understanding is crucial for designing sensors with higher selectivity and sensitivity. By modeling the electronic changes that occur upon analyte binding, researchers can predict the expected spectral response, accelerating the development of new and improved chemosensors.
Furthermore, computational methods can be employed to explore the potential of this compound derivatives in other areas, such as their potential as anticancer and anti-inflammatory agents . nih.gov By modeling the interaction of these compounds with biological targets, it may be possible to design new derivatives with enhanced therapeutic activity. nih.govnih.govnih.gov This in silico screening can help prioritize synthetic targets and streamline the drug discovery process.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Anthracene protons appear as multiplets at δ 7.5–8.5 ppm, while benzothiazole protons resonate as doublets (δ 7.2–7.8 ppm). Coupling patterns distinguish substitution positions .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (690–720 cm⁻¹) confirm benzothiazole core integrity .
- Elemental Analysis : Discrepancies >0.3% between calculated and experimental C/H/N/S values indicate impurities .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
